Cas no 211501-36-9 (2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione)

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,2-(2-hydroxy-1-methylethyl)-
- 2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- (+/-)-(RS)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
- (+/-)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
- 2-methyl-2-phthalimido-1-ethanol
- AC1LCGWU
- AG-E-55178
- CTK4E5973
- Phthalimide, N-(1-hydroxy-2-propyl)-
- SureCN5194206
- MFCD09037999
- 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione
- AKOS005142377
- SB46612
- CS-0348965
- AS-53657
- EN300-261949
- MFCD09037997
- P16833
- A815170
- SY245372
- SCHEMBL5194206
- 211501-36-9
- 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione #
- DTXSID30344863
- 2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(1-hydroxypropan-2-yl)isoindole-1, 3-dione
- 2-(2-hydroxy-1-methyl-ethyl)isoindoline-1,3-dione
- 2-(1-hydroxypropan-2-yl)isoindole-1,3-dione
- (S)-2-(1-Hydroxy-2-propyl)isoindoline-1,3-dione
- SB65723
- 2-phthalimido-1-propanol
- SB65829
-
- MDL: MFCD09037997
- インチ: InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3
- InChIKey: KYTIHOIDWMVRKU-UHFFFAOYSA-N
- ほほえんだ: OCC(N1C(=O)C2=CC=CC=C2C1=O)C
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 密度みつど: 1.348
- ゆうかいてん: 99-101 ºC
- ふってん: 357 ºC
- フラッシュポイント: 170 ºC
- PSA: 57.61000
- LogP: 0.60130
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H384483-1g |
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |
211501-36-9 | 1g |
$ 696.00 | 2023-09-07 | ||
Enamine | EN300-261949-5.0g |
2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
211501-36-9 | 95% | 5.0g |
$1280.0 | 2024-06-18 | |
abcr | AB486482-250 mg |
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, 95%; . |
211501-36-9 | 95% | 250MG |
€188.00 | 2023-04-20 | |
TRC | H384483-1000mg |
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |
211501-36-9 | 1g |
$695.00 | 2023-05-18 | ||
Ambeed | A490847-1g |
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |
211501-36-9 | 97% | 1g |
$383.0 | 2024-04-21 | |
1PlusChem | 1P00BF5O-1g |
2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE |
211501-36-9 | 95% | 1g |
$510.00 | 2023-12-19 | |
A2B Chem LLC | AF32060-5g |
2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |
211501-36-9 | 95% | 5g |
$1266.00 | 2024-04-20 | |
A2B Chem LLC | AF32060-250mg |
2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |
211501-36-9 | 95% | 250mg |
$191.00 | 2024-04-20 | |
A2B Chem LLC | AF32060-1g |
2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |
211501-36-9 | 95% | 1g |
$439.00 | 2024-04-20 | |
Enamine | EN300-261949-0.25g |
2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
211501-36-9 | 95% | 0.25g |
$407.0 | 2024-06-18 |
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 関連文献
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1. Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amideKishore Thalluri,Ashim Paul,Srinivasa Rao Manne,Dharm Dev,Bhubaneswar Mandal RSC Adv. 2014 4 47841
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dioneに関する追加情報
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione
2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione, also known by its CAS registry number CAS No. 211501-36-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of isoindoline derivatives, which have been extensively studied due to their unique electronic properties and structural versatility. The molecule consists of a central isoindoline ring system with a hydroxyl-substituted propanol group attached at the 2-position, providing it with both hydrophilic and hydrophobic characteristics that make it suitable for a wide range of applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione through various routes, including condensation reactions and oxidative coupling. These methods not only enhance the scalability of production but also allow for precise control over the stereochemistry and regiochemistry of the product. The compound's structure has been thoroughly characterized using modern analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, ensuring its purity and structural integrity.
The compound exhibits remarkable photophysical properties, including strong fluorescence emission under UV light. This feature has made it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Recent studies have demonstrated that CAS No. 211501-36-9 can act as an efficient charge transport layer material in OLED devices, significantly improving their efficiency and stability. Additionally, its fluorescence properties have been exploited in the design of sensors for detecting environmental pollutants, showcasing its potential in environmental monitoring technologies.
In the field of drug discovery, 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione has gained attention due to its ability to modulate cellular signaling pathways. Preclinical studies have revealed that this compound exhibits anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic applications. Researchers have also explored its potential as a scaffold for drug delivery systems, leveraging its ability to encapsulate bioactive molecules and release them in a controlled manner.
The compound's unique combination of electronic and structural properties has also led to its application in nanotechnology. Recent research has focused on incorporating CAS No. 211501-36-9 into self-assembled monolayers and nanoparticles for use in targeted drug delivery and imaging applications. These studies highlight its potential as a building block for next-generation nanomaterials with tailored functionalities.
Furthermore, 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione has been utilized as a precursor for the synthesis of more complex organic molecules. Its reactivity under various reaction conditions allows chemists to design intricate architectures with high precision. For instance, its participation in cycloaddition reactions has enabled the construction of polycyclic compounds with potential applications in catalysis and materials science.
In conclusion, CAS No. 211501-36-9, or 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione, is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique properties continue to inspire innovative research directions, positioning it as an essential component in the development of advanced materials and therapeutic agents.
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